2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is known for its mild conditions and broad substrate scope.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as bromine.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as hydrogen gas.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and sodium hydride for substitution. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation with bromine may result in the formation of brominated derivatives, while reduction with hydrogen gas may result in the formation of reduced derivatives.
Scientific Research Applications
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential inhibitor of enzymes.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme and prevents its normal function . This inhibition can affect various metabolic pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: This compound is similar in structure and can also act as an inhibitor of liver alcohol dehydrogenase.
3-Bromo-1H-1,2,4-triazole: This compound is used as a ligand for transition metals and has similar chemical properties.
Uniqueness
2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-9-(TERT-BUTYL)-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and have diverse applications in various fields.
Properties
IUPAC Name |
4-(4-bromo-2-methylpyrazol-3-yl)-13-tert-butyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6S/c1-19(2,3)10-5-6-11-13(7-10)27-18-14(11)17-23-16(24-26(17)9-21-18)15-12(20)8-22-25(15)4/h8-10H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSNMRHLGUDDFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=C(C=NN5C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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